Myfadol hydrochloride
Description
Myfadol hydrochloride, chemically designated as 2-[3-(m-hydroxyphenyl)-2,3-dimethylpiperidino]acetophenone, is a synthetic compound primarily investigated for its analgesic properties . Structurally, it features a piperidine ring substituted with a m-hydroxyphenyl group and an acetophenone moiety (Fig. 1). Current applications focus on pain management, though its pharmacological profile, including bioavailability and metabolism, remains understudied.
Properties
CAS No. |
4370-33-6 |
|---|---|
Molecular Formula |
C21H26ClNO2 |
Molecular Weight |
359.9 g/mol |
IUPAC Name |
2-[3-(3-hydroxyphenyl)-2,3-dimethylpiperidin-1-yl]-1-phenylethanone;hydrochloride |
InChI |
InChI=1S/C21H25NO2.ClH/c1-16-21(2,18-10-6-11-19(23)14-18)12-7-13-22(16)15-20(24)17-8-4-3-5-9-17;/h3-6,8-11,14,16,23H,7,12-13,15H2,1-2H3;1H |
InChI Key |
ARCUFWKZXDWDIH-UHFFFAOYSA-N |
SMILES |
CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O.Cl |
Canonical SMILES |
CC1C(CCCN1CC(=O)C2=CC=CC=C2)(C)C3=CC(=CC=C3)O.Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Myfadol hydrochloride |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Related Compounds
Structural Comparisons
Myfadol Hydrochloride vs. Tramadol Hydrochloride
- Tramadol hydrochloride (Fig. 2) combines a phenylpiperidine core with a methyl ether substituent, enabling dual μ-opioid agonism and serotonin/norepinephrine reuptake inhibition .
This compound vs. Tapentadol Hydrochloride
- Tapentadol hydrochloride (Fig. 3) features a benzofuran ring fused to a dimethylaminomethyl group, providing selective μ-opioid agonism and norepinephrine reuptake inhibition .
- Myfadol lacks the benzofuran system, which may reduce norepinephrine activity but retain opioid-mediated analgesia.
Pharmacological and Analytical Comparisons
Table 1: Key Pharmacological and Analytical Parameters
Key Findings:
Analytical Rigor : Tramadol’s quality control protocols (e.g., TLC for related substances, HPLC for purity) are more established compared to Myfadol, which lacks documented methods .
Structural-Activity Relationships (SAR): The m-hydroxyphenyl group in Myfadol may improve solubility over Tramadol’s methyl ether but could increase oxidative metabolic liability . Absence of Tapentadol’s benzofuran ring in Myfadol likely limits norepinephrine reuptake inhibition, narrowing its therapeutic scope .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

